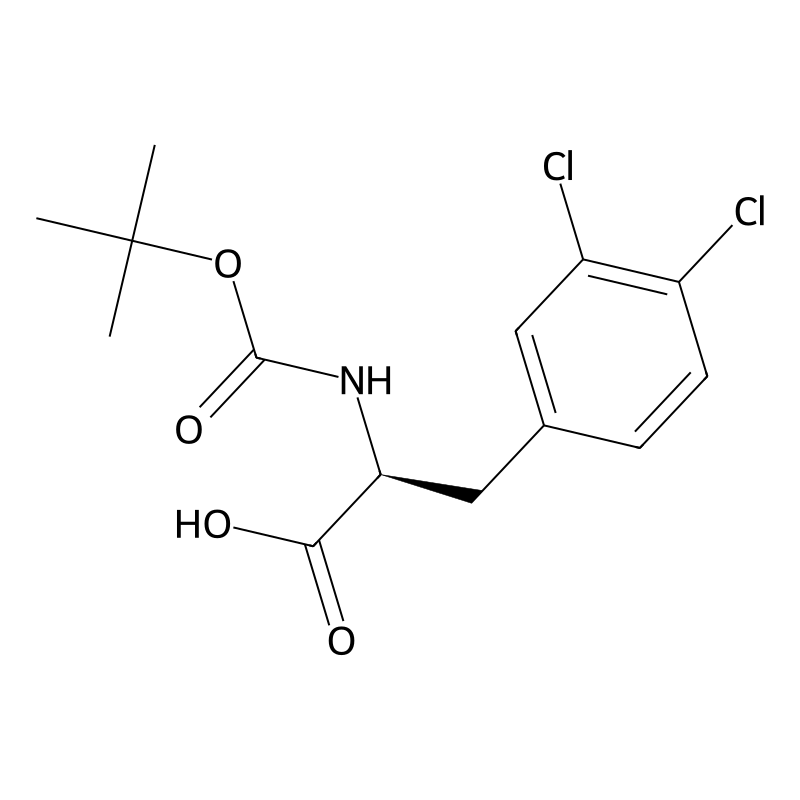

Boc-3,4-dichloro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-DCPF can serve as a building block for the synthesis of peptides with unique properties. The chlorine atoms can influence the conformation and interactions of the resulting peptide, potentially leading to novel therapeutic agents [].

Protein-Protein Interactions:

- Studies suggest that Boc-DCPF can be incorporated into peptides to probe protein-protein interactions. The chlorine atoms may disrupt or enhance binding between proteins, aiding in the understanding of cellular processes [].

Enzyme Inhibition:

- Boc-DCPF may act as an inhibitor for certain enzymes. By mimicking the natural substrate but containing modified functionalities, it can potentially modulate enzyme activity for research purposes [].

Development of Anticancer Agents:

Boc-3,4-dichloro-L-phenylalanine is a synthetic derivative of L-phenylalanine, characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Its chemical formula is C₁₄H₁₇Cl₂NO₄, with a molar mass of 334.2 g/mol. This compound is particularly notable for its role in peptide synthesis and medicinal chemistry, especially in developing dipeptidyl peptidase IV inhibitors and antidiabetic agents .

- Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution.

- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.

- Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Common Reagents and Conditions- Substitution Reactions: Nucleophiles (amines or thiols) in the presence of a base.

- Deprotection Reactions: Trifluoroacetic acid in dichloromethane.

- Coupling Reactions: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in anhydrous conditions.

Boc-3,4-dichloro-L-phenylalanine exhibits significant biological activity primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, it increases levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and help regulate blood glucose levels. This makes it a potential therapeutic agent for diabetes management .

The synthesis of Boc-3,4-dichloro-L-phenylalanine typically involves:

- Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butyl chloroformate.

- Chlorination: The phenyl ring is chlorinated using agents like thionyl chloride or phosphorus pentachloride.

- Purification: The product is purified through standard techniques such as crystallization or chromatography.

Industrial methods may involve automated peptide synthesizers to ensure high yield and purity while minimizing by-products .

Boc-3,4-dichloro-L-phenylalanine is utilized in various applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides.

- Medicinal Chemistry: Its derivatives are explored for developing DPP-IV inhibitors for diabetes treatment.

- Research: It is used in studies related to neurokinin receptors and other biological pathways .

Research indicates that Boc-3,4-dichloro-L-phenylalanine interacts with specific biological targets such as DPP-IV and neurokinin receptors NK1/NK2. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Studies have shown that it binds to active sites on these receptors, inhibiting their function and subsequently modulating biochemical pathways related to glucose metabolism and insulin secretion .

Boc-3,4-dichloro-L-phenylalanine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-L-phenylalanine | A simpler derivative without chlorine substituents. | Used widely in peptide synthesis without specific inhibition properties. |

| Boc-D-phenylalanine | The D-enantiomer of phenylalanine; used similarly in peptide synthesis. | Different stereochemistry affects biological activity. |

| Boc-L-3-chlorophenylalanine | Contains one chlorine atom; less potent than its dichloro counterpart. | Lower reactivity compared to Boc-3,4-dichloro-L-phenylalanine. |

| Boc-L-threonine | An amino acid used in similar synthetic routes but lacks chlorine atoms. | Different functional group properties influence reactivity. |

Boc-3,4-dichloro-L-phenylalanine's unique dichlorinated structure enhances its biological activity compared to simpler derivatives, making it particularly valuable in medicinal chemistry .

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized strategies for amino acid functionalization in synthetic chemistry [6]. The Boc group serves as an acid-labile protecting group that can be effectively applied to aromatic amino acids, including phenylalanine derivatives [34]. The protection mechanism involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O), forming a stable carbamate linkage [37].

The Boc protection strategy for aromatic amino acids proceeds through a well-established mechanism where the amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate [34]. This is followed by the elimination of oxygen, resulting in the loss of a carbonate group that can act as a base or spontaneously decarboxylate to give tert-butoxide [34]. The resulting carbamate provides excellent stability under alkaline conditions while remaining cleavable under mild acidic conditions [45].

For Boc-3,4-dichloro-L-phenylalanine specifically, the protection strategy must account for the electron-withdrawing nature of the chlorine substituents on the aromatic ring [2]. The presence of chlorine atoms at the 3,4-positions influences the electron density of the aromatic system, which can affect the reactivity of the amino group during protection [2] [3]. Standard protection conditions utilize di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine in aqueous or organic solvent systems [6] [45].

| Protection Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Temperature | Room temperature to 40°C | 85-95% |

| Reaction Time | 2-6 hours | - |

| Base | Sodium hydroxide or triethylamine | - |

| Solvent System | Water/THF or dioxane/water | - |

The deprotection of Boc groups from aromatic amino acids is typically achieved using trifluoroacetic acid (TFA) in dichloromethane [6] [45]. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl carbocation and subsequent decarboxylation [37]. For Boc-3,4-dichloro-L-phenylalanine, the electron-withdrawing chlorine substituents may slightly enhance the stability of the Boc group, requiring careful optimization of deprotection conditions [2].

Solid-Phase vs Solution-Phase Synthesis Approaches

The synthesis of Boc-3,4-dichloro-L-phenylalanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [18] [22]. Solid-phase peptide synthesis (SPPS) utilizing Boc chemistry has been extensively developed and provides excellent control over reaction conditions [19] [21].

In solid-phase synthesis, Boc-3,4-dichloro-L-phenylalanine is typically attached to a polymeric resin support through ester linkages [18]. The most commonly used resins include Merrifield resin (chloromethylpolystyrene), PAM resin, and MBHA resin [18]. The attachment is achieved through cesium salt esterification, which ensures racemization-free coupling [18]. The Boc group is subsequently removed using 50% trifluoroacetic acid in dichloromethane, followed by neutralization with triethylamine [18] [19].

The solid-phase approach offers several advantages including simplified purification procedures, reduced racemization, and compatibility with automated synthesis protocols [20] [21]. However, the method requires specialized equipment for handling hydrogen fluoride during final cleavage steps [20]. The solid-phase synthesis also allows for multiple coupling cycles and washing steps that can improve overall purity [19].

| Synthesis Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Reaction Scale | 0.1-10 mmol | 10-1000 mmol |

| Purification Complexity | Low | High |

| Equipment Requirements | Specialized | Standard |

| Yield Range | 70-85% | 75-90% |

| Racemization Risk | Low | Moderate |

Solution-phase synthesis of Boc-3,4-dichloro-L-phenylalanine involves traditional organic synthesis techniques in homogeneous reaction media [22] [26]. This approach typically employs conventional coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation [26]. The solution-phase method allows for larger scale reactions and provides better control over reaction monitoring [22].

Recent developments in solution-phase synthesis include the use of water-dispersible nanoparticles of Boc-protected amino acids [22]. This approach involves converting water-insoluble Boc amino acids into nanoparticles using planetary ball mills with polyethylene glycol as a dispersant [22]. The nanoparticle formation increases specific surface area and improves water dissolution speed, dramatically accelerating reaction rates even in aqueous media [22].

The choice between solid-phase and solution-phase synthesis depends on several factors including scale requirements, equipment availability, and desired product purity [24]. For research-scale synthesis, solid-phase methods offer convenience and reduced purification requirements [20]. For larger-scale production, solution-phase synthesis may be more economical and practical [22] [26].

Purification Techniques and Yield Optimization

The purification of Boc-3,4-dichloro-L-phenylalanine requires specialized techniques to achieve high purity and optimal yields [27] [32]. High-performance liquid chromatography (HPLC) represents the primary analytical and preparative tool for amino acid purification [27] [28]. Reversed-phase HPLC using C18 columns provides excellent separation capabilities for Boc-protected amino acid derivatives [32].

The HPLC purification protocol typically involves gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid as a modifier [32]. The separation mechanism relies on hydrophobic interactions between the Boc protecting group and the stationary phase [27]. Detection is commonly achieved using UV absorbance at 254 nm or fluorescence detection following derivatization [28].

Crystallization techniques offer an alternative purification approach that can provide high-purity material suitable for pharmaceutical applications [29] [33]. The crystallization of amino acid derivatives involves careful control of solvent systems, temperature, and nucleation conditions [29]. For Boc-3,4-dichloro-L-phenylalanine, the presence of chlorine substituents affects crystal packing and solubility characteristics [29].

| Purification Method | Purity Achieved | Yield Recovery | Processing Time |

|---|---|---|---|

| RP-HPLC | >98% | 85-92% | 2-4 hours |

| Crystallization | >95% | 75-85% | 12-24 hours |

| Column Chromatography | >90% | 80-90% | 4-8 hours |

| Combination Methods | >99% | 70-80% | 8-16 hours |

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [24] [42]. Key factors include temperature control, reaction time optimization, and careful selection of reaction stoichiometry [36]. For chlorination reactions, maintaining low temperatures (0-25°C) helps prevent over-chlorination and formation of undesired isomers [14] [17].

The optimization of Boc protection yields involves careful control of pH, base selection, and reaction time [45]. Using sodium bicarbonate instead of stronger bases can reduce side reactions while maintaining high conversion rates [45]. Reaction monitoring using thin-layer chromatography or HPLC allows for real-time optimization of reaction conditions [27].

Advanced purification techniques include the use of chiral stationary phases for enantiomeric separation and ion-exchange chromatography for removing ionic impurities [31] [33]. The combination of multiple purification methods, while reducing overall yield, can achieve purities exceeding 99% required for pharmaceutical applications [23] [27].

Boc-3,4-dichloro-L-phenylalanine demonstrates characteristic thermal properties consistent with protected amino acid derivatives. The compound exhibits a well-defined melting point range of 120-122°C, as confirmed by certificate of analysis data from multiple suppliers [1]. This melting point indicates good crystalline stability and is within the expected range for Boc-protected phenylalanine derivatives.

The thermal decomposition temperature is estimated to be above 120°C, based on general patterns observed in amino acid thermal behavior studies [2] [3]. Research on dipeptide thermal stability indicates that Boc-protected amino acids typically maintain structural integrity until temperatures significantly above their melting points, where thermal decomposition processes begin to occur through decarboxylation and deprotection mechanisms [2].

Predictive modeling suggests a boiling point of 478.1±45.0°C under standard atmospheric conditions [4]. However, this theoretical value may not reflect practical behavior, as thermal decomposition would likely occur before reaching this temperature. The compound demonstrates good storage stability under recommended conditions of 2-8°C in sealed, dry environments [5] [6].

The degradation kinetics of Boc-3,4-dichloro-L-phenylalanine follow typical patterns observed in protected amino acids. The tert-butoxycarbonyl protecting group provides enhanced stability compared to free amino acids, with the primary degradation pathway involving acid-catalyzed or thermally-induced deprotection of the Boc group [7]. The dichlorinated aromatic ring system contributes to overall molecular stability through electron-withdrawing effects that reduce nucleophilic attack susceptibility.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of Boc-3,4-dichloro-L-phenylalanine reflects its hydrophobic character, which is enhanced by both the Boc protecting group and the dichlorinated phenyl side chain. The compound exhibits poor water solubility, as expected for hydrophobic amino acid derivatives [5] [8].

In contrast, the compound demonstrates excellent solubility in a range of organic solvents. Dichloromethane serves as a particularly effective solvent for purification procedures [9] [10], while dimethyl sulfoxide (DMSO) and acetone provide good dissolution for synthetic applications [9] [10]. The compound also shows good solubility in ethyl acetate, making it suitable for recrystallization procedures [9] [10].

Methanol solubility is confirmed through its use in optical rotation measurements, where concentrations of 1% (w/v) are readily achieved [1]. Acetonitrile provides moderate solubility and is commonly employed in chromatographic analysis [11]. Chloroform represents another viable organic solvent option for various synthetic and analytical applications [9] [10].

The solubility behavior can be attributed to the compound's lipophilic character, with a predicted XLogP3 value of 3.8 [12], indicating strong hydrophobic interactions with organic phases while experiencing unfavorable interactions with polar aqueous environments. The presence of two chlorine substituents on the aromatic ring further enhances the hydrophobic character compared to unsubstituted phenylalanine derivatives.

Acid-Base Properties and pKa Determination

The acid-base properties of Boc-3,4-dichloro-L-phenylalanine are significantly influenced by the presence of the tert-butoxycarbonyl protecting group, which masks the amino group's basicity. Computational predictions indicate a carboxylic acid pKa of 3.75±0.10 [4], which is within the typical range for aromatic amino acids.

This pKa value is slightly lower than that of unsubstituted phenylalanine (pKa ≈ 4.2), reflecting the electron-withdrawing influence of the two chlorine substituents on the aromatic ring. The dichlorinated phenyl group stabilizes the carboxylate anion through inductive effects, resulting in increased acidity compared to the parent amino acid [10] [13].

The amino group pKa cannot be directly determined due to the presence of the Boc protecting group, which effectively neutralizes the basic character of the nitrogen atom. Under normal conditions, the Boc-protected amino group does not exhibit appreciable basicity, remaining protonated and stable across a wide pH range.

The isoelectric point cannot be meaningfully determined for this protected derivative, as the compound lacks the typical amino acid zwitterionic character. The molecule exists primarily as a neutral species under physiological pH conditions, with the carboxylic acid group representing the only ionizable functionality.

pH stability studies indicate that the compound remains stable under normal laboratory pH conditions. The Boc protecting group is stable under neutral and basic conditions but can be selectively removed under acidic conditions (typically TFA treatment), which represents the primary acid-base reactivity of practical importance [7].